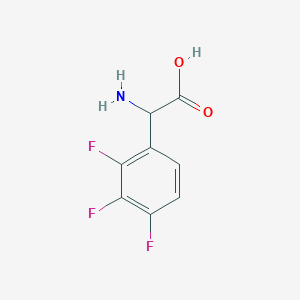![molecular formula C18H17N3O4S2 B2397580 2-(4-methylphenyl)sulfanyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 886908-63-0](/img/structure/B2397580.png)
2-(4-methylphenyl)sulfanyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methylphenyl)sulfanyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C18H17N3O4S2 and its molecular weight is 403.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Anti-enzymatic Potential
A study by Nafeesa et al. (2017) focused on synthesizing derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. These compounds exhibited notable antibacterial and anti-enzymatic potential, with certain derivatives showing significant inhibition against gram-negative bacterial strains and low potential against lipoxygenase (LOX) enzyme. This highlights their potential application in antimicrobial therapies (Nafeesa et al., 2017).
Crystal Structure and Biological Studies
Research by Karanth et al. (2019) involved synthesizing and characterizing derivatives similar to the compound . These derivatives displayed good antibacterial activity, especially against Staphylococcus aureus, and potent antioxidant activity. The study provides insights into the potential biological applications of such compounds (Karanth et al., 2019).
Synthesis and Pharmacological Evaluation
A study by Siddiqui et al. (2014) synthesized derivatives of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. These compounds were identified as potential antibacterial agents against various bacterial strains and moderate inhibitors of α-chymotrypsin enzyme. This research underscores the significance of these compounds in the development of new antibacterial drugs (Siddiqui et al., 2014).
Computational and Pharmacological Evaluation
Faheem (2018) conducted a study focusing on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives. The research evaluated these compounds for toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions, suggesting their diverse therapeutic applications (Faheem, 2018).
In vitro Biological Assessment and Molecular Docking
Virk et al. (2023) synthesized 1,3,4-Oxadiazole derivatives and assessed their antibacterial and enzyme inhibition potential. Molecular docking studies provided insights into the interaction of these compounds with various biological targets, indicating their potential in drug development (Virk et al., 2023).
Antimicrobial Evaluation of Novel Derivatives
Research by Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents. These compounds demonstrated promising results in in vitro antibacterial and antifungal activities (Darwish et al., 2014).
properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-12-6-8-14(9-7-12)26-11-16(22)19-18-21-20-17(25-18)13-4-3-5-15(10-13)27(2,23)24/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNDDAFXDGPLAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



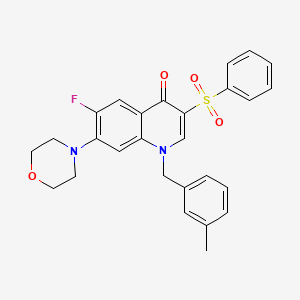

![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2397502.png)
![N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide](/img/structure/B2397503.png)
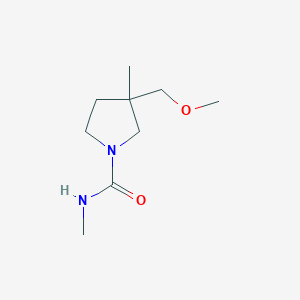
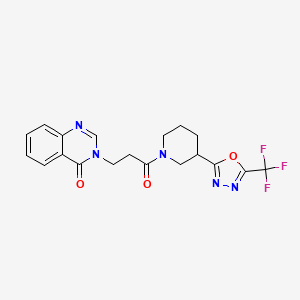
![(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2397506.png)
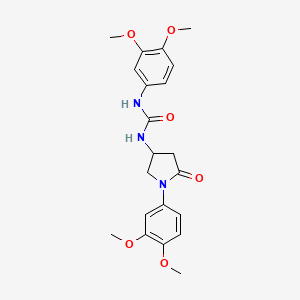
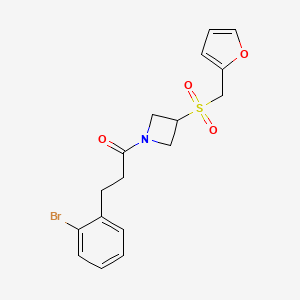
![N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2397517.png)
